![molecular formula C14H10BrN3O4 B11214059 2-bromo-N'-[(3-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B11214059.png)
2-bromo-N'-[(3-nitrophenyl)carbonyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-BROMOBENZOYL)-3-NITROBENZOHYDRAZIDE is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a bromobenzoyl group and a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-BROMOBENZOYL)-3-NITROBENZOHYDRAZIDE typically involves the reaction of 2-bromobenzoyl chloride with 3-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2-BROMOBENZOYL)-3-NITROBENZOHYDRAZIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-BROMOBENZOYL)-3-NITROBENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group in the 3-nitrobenzohydrazide moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used. The reactions are usually performed in solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are typically carried out in aqueous or organic solvents under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of N’-(2-BROMOBENZOYL)-3-NITROBENZOHYDRAZIDE, where the bromine atom is replaced by another functional group.
Reduction Reactions: The major product is the corresponding amino derivative of N’-(2-BROMOBENZOYL)-3-NITROBENZOHYDRAZIDE.
Oxidation Reactions: The major products are oxidized derivatives, such as azides or other oxidized forms of the hydrazide moiety.
Scientific Research Applications
N’-(2-BROMOBENZOYL)-3-NITROBENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of N’-(2-BROMOBENZOYL)-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromobenzoyl group can also participate in binding interactions with proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMOBENZOYL)-3-NITROBENZOIC ACID: Similar structure but with a carboxylic acid group instead of a hydrazide moiety.
2-BROMO-3-NITROBENZOHYDRAZIDE: Similar structure but lacks the benzoyl group.
N’-(2-CHLOROBENZOYL)-3-NITROBENZOHYDRAZIDE: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
N’-(2-BROMOBENZOYL)-3-NITROBENZOHYDRAZIDE is unique due to the presence of both a bromobenzoyl group and a nitrobenzohydrazide moiety This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound
Properties
Molecular Formula |
C14H10BrN3O4 |
|---|---|
Molecular Weight |
364.15 g/mol |
IUPAC Name |
2-bromo-N'-(3-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10BrN3O4/c15-12-7-2-1-6-11(12)14(20)17-16-13(19)9-4-3-5-10(8-9)18(21)22/h1-8H,(H,16,19)(H,17,20) |
InChI Key |
JUMHKIXNBWTTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



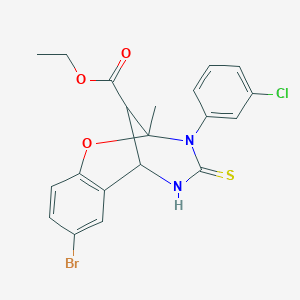
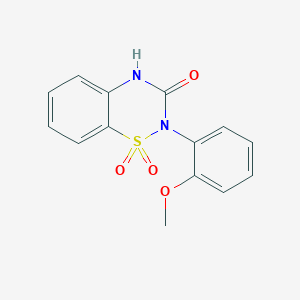
![7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11213996.png)
![N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11213997.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B11213999.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11214005.png)
![Dimethyl 1-(propan-2-yl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11214011.png)
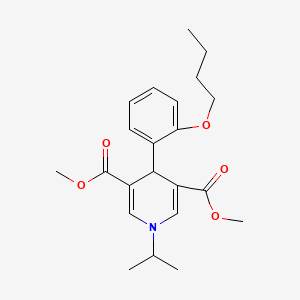
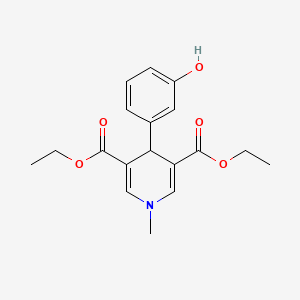
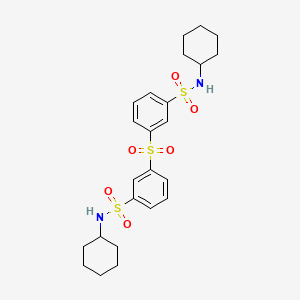
![2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B11214039.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214050.png)
![7-(4-bromophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11214053.png)
